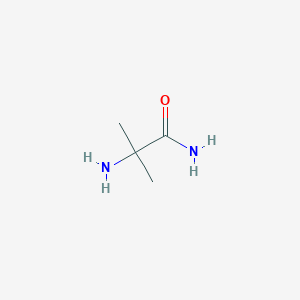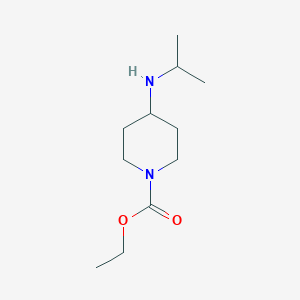
Ethyl 4-(isopropylamino)piperidine-1-carboxylate
Descripción general
Descripción
Ethyl 4-(isopropylamino)piperidine-1-carboxylate, commonly known as EIPC, is a chemical compound that belongs to the class of piperidine derivatives. EIPC has been the subject of scientific research due to its potential as a pharmacological agent.
Mecanismo De Acción
EIPC works by binding to specific receptors in the central nervous system, including the dopamine D2 receptor and the sigma-1 receptor. This binding activity leads to the modulation of various neurotransmitters, including dopamine, serotonin, and glutamate. The exact mechanism of EIPC's action is still under investigation.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that EIPC can produce a range of biochemical and physiological effects. It has been found to increase the levels of dopamine and serotonin in the brain, leading to improved cognitive function and mood. EIPC has also been shown to reduce inflammation and oxidative stress, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EIPC has several advantages for lab experiments, including its high potency and selectivity for specific receptors. However, EIPC also has some limitations, including its limited solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several potential future directions for research on EIPC. One area of interest is its potential as a treatment for neurodegenerative disorders, including Parkinson's disease and Alzheimer's disease. Another area of research is the development of new analogs of EIPC with improved selectivity and potency. Additionally, further studies are needed to better understand the mechanism of action and potential side effects of EIPC.
Aplicaciones Científicas De Investigación
EIPC has been studied for its potential as a pharmacological agent in various scientific research applications. It has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. EIPC has also shown promise as a potential treatment for Parkinson's disease and other neurodegenerative disorders.
Propiedades
Número CAS |
104605-11-0 |
|---|---|
Nombre del producto |
Ethyl 4-(isopropylamino)piperidine-1-carboxylate |
Fórmula molecular |
C11H22N2O2 |
Peso molecular |
214.3 g/mol |
Nombre IUPAC |
ethyl 4-(propan-2-ylamino)piperidine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O2/c1-4-15-11(14)13-7-5-10(6-8-13)12-9(2)3/h9-10,12H,4-8H2,1-3H3 |
Clave InChI |
YQTFNXBVTDBPHT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCC(CC1)NC(C)C |
SMILES canónico |
CCOC(=O)N1CCC(CC1)NC(C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

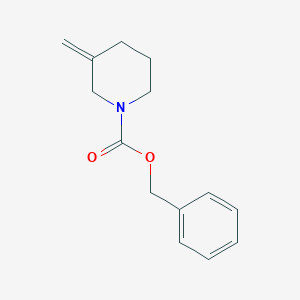

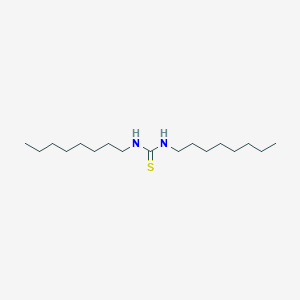
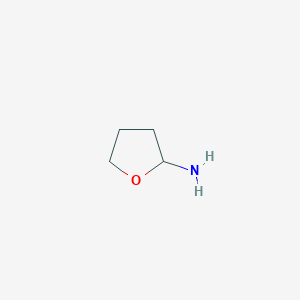


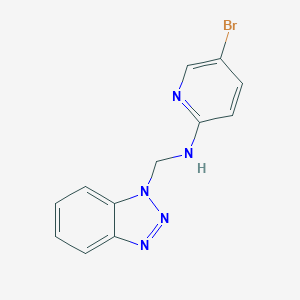
![2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B190105.png)
![1h-Pyrazolo[5,1-c]-1,2,4-triazole-3-ethanol](/img/structure/B190107.png)
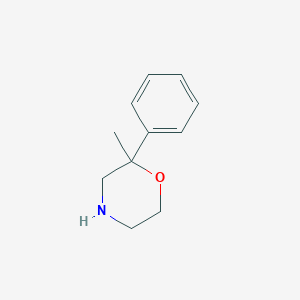
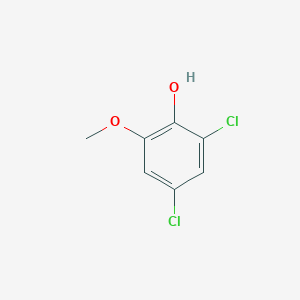
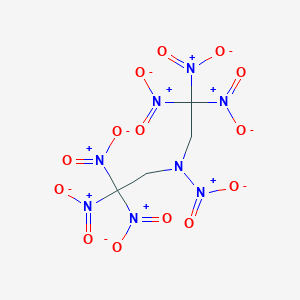
![Indeno[2,1-a]indene-5,10-dione](/img/structure/B190121.png)
